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Abstract
Long non-coding RNAs (lncRNAs) have emerged as critical regulators in a myriad of biological

processes and are increasingly implicated in the pathogenesis of human diseases, including

cancer. This technical guide provides a comprehensive overview of the discovery and initial

characterization of LINC00899, a recently identified lncRNA with multifaceted roles in cellular

function and disease. We delve into its expression profile across various tissues and cancer

types, its molecular mechanisms of action, and its impact on key signaling pathways. This

document synthesizes quantitative data from seminal studies, presents detailed experimental

protocols for its investigation, and visualizes its functional interactions through signaling

pathway and workflow diagrams.

Discovery and Initial Identification
LINC00899, located on chromosome 22q13.31, was first cataloged in large-scale

transcriptomic projects and is annotated in genomic databases such as GENCODE.[1][2]

However, its initial functional characterization as a regulator of cellular processes came to the

forefront through a high-content RNA interference (RNAi) screen designed to identify lncRNAs

involved in cell division.[3][4] This unbiased screening approach identified LINC00899 as a

potent regulator of mitosis.[3][4]
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Subsequent studies have independently identified LINC00899 as a dysregulated transcript in

various cancer types through analyses of patient cohorts and publicly available datasets such

as The Cancer Genome Atlas (TCGA).[5] These initial findings spurred further investigation into

its molecular functions and its potential as a biomarker and therapeutic target.

Expression Profile of LINC00899
The expression of LINC00899 is highly tissue-specific and is frequently dysregulated in

pathological conditions. A summary of its expression in various cancers and other conditions is

presented below.

Table 1: LINC00899 Expression in Human Cancers
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Cancer Type
Expression
Status

Cell Lines
Studied

Finding Citation

Breast Cancer Downregulated

BT549, T47D,

MCF-7, SKBR3,

MDA-MB-231

Significantly

decreased in

cancer tissues

and most cell

lines compared

to normal breast

tissue and MCF-

10A cells.

[6][7]

Spinal

Ependymoma
Upregulated

N/A (Tissue

Samples)

Significantly

increased in

spinal

ependymoma

tissues

compared to

normal spinal

cord tissues.

[5]

Acute Myeloid

Leukemia (AML)
Upregulated

N/A (Patient

Serum)

Higher serum

levels in AML

patients

compared to

healthy controls.

[8]

Cervical Cancer Downregulated N/A [1]

Table 2: LINC00899 Expression in Other Biological
Processes

Biological
Process

Expression
Status

Cell/Tissue
Type

Finding Citation

Osteogenic

Differentiation
Upregulated

Human Bone

Marrow Stromal

Cells (hBMSCs)

Expression

increases during

osteogenic

differentiation.
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Molecular Mechanisms and Cellular Functions
LINC00899 exerts its biological functions through diverse molecular mechanisms, primarily

acting as a competing endogenous RNA (ceRNA) and by regulating protein activity and gene

expression.

Competing Endogenous RNA (ceRNA) Activity
LINC00899 functions as a molecular sponge for several microRNAs (miRNAs), thereby

derepressing the expression of their target genes.

In Breast Cancer: LINC00899 sponges miR-425, leading to the upregulation of its target,

DICER1, a key enzyme in miRNA biogenesis. This interaction suppresses breast cancer cell

proliferation and invasion.[6]

In Osteoporosis: LINC00899 directly binds to and inhibits miR-374a, resulting in increased

expression of RUNX2, a master regulator of osteogenic differentiation.

In Cervical Cancer: LINC00899 sponges miR-944 to regulate the expression of ESR1.[1]

Table 3: Validated miRNA Interactions with LINC00899
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Interacting
miRNA

Cancer/Diseas
e Context

Downstream
Target

Functional
Outcome

Citation

miR-425 Breast Cancer DICER1

Suppression of

proliferation and

invasion

[6]

miR-374a Osteoporosis RUNX2

Promotion of

osteogenic

differentiation

miR-944 Cervical Cancer ESR1

Regulation of cell

proliferation,

migration, and

invasion

[1]

miR-744-3p
Acute Myeloid

Leukemia
YY1

Promotion of cell

proliferation and

inhibition of

apoptosis

Regulation of Protein Function and Signaling Pathways
LINC00899 also modulates cellular signaling by interacting with and influencing the activity of

key proteins.

Regulation of Mitosis via TPPP/p25: Depletion of LINC00899 leads to the upregulation of the

microtubule-binding protein TPPP/p25.[3][4] Increased TPPP/p25 levels alter microtubule

dynamics, resulting in a robust mitotic delay.[9][10][11][12] LINC00899 suppresses

TPPP/p25 transcription through a cis-acting mechanism by binding to its genomic locus.[4]

Modulation of the FoxO Signaling Pathway: In spinal ependymoma, LINC00899 promotes

oncogenic properties by repressing the tumor suppressor Retinoblastoma-like protein 2

(RBL2).[5] This repression leads to the modulation of the Forkhead box O (FoxO) signaling

pathway, affecting the expression of downstream targets like p21, p27, and Bax, thereby

reducing apoptosis and promoting cell proliferation, migration, and invasion.[5]

Signaling Pathways and Experimental Workflows
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LINC00899 in Mitotic Regulation
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Caption: LINC00899 regulates mitotic progression by repressing TPPP/p25 transcription.

LINC00899 as a ceRNA in Breast Cancer
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Caption: LINC00899 acts as a ceRNA for miR-425 in breast cancer.
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LINC00899 in the FoxO Signaling Pathway
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Caption: LINC00899 modulates the RBL2-dependent FoxO signaling pathway.

Experimental Workflow for ceRNA Validation

Bioinformatic Prediction
of miRNA binding sites Dual-Luciferase Reporter Assay RNA Immunoprecipitation (RIP)
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Caption: A typical experimental workflow for validating a LINC00899-mediated ceRNA network.
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Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for LINC00899
and miRNA Expression
Objective: To quantify the relative expression levels of LINC00899 and its target miRNAs in

cells or tissues.

Materials:

TRIzol reagent (or similar RNA extraction kit)

Reverse Transcription Kit (e.g., PrimeScript™ RT Reagent Kit)

SYBR Green Master Mix

qRT-PCR instrument

Nuclease-free water

Specific primers for LINC00899, target miRNA, and internal controls (e.g., GAPDH for

lncRNA, U6 for miRNA)

Protocol:

RNA Extraction: Isolate total RNA from cell pellets or tissue samples using TRIzol reagent

according to the manufacturer's protocol. Assess RNA quality and quantity using a

spectrophotometer.

Reverse Transcription:

For LINC00899 and GAPDH: Synthesize cDNA from 1 µg of total RNA using a reverse

transcription kit with random primers or oligo(dT) primers.

For miRNA and U6: Use a specific miRNA reverse transcription kit with stem-loop primers

for the target miRNA and U6.

qRT-PCR:
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Prepare the reaction mixture containing SYBR Green Master Mix, forward and reverse

primers (10 µM each), cDNA template, and nuclease-free water.

Perform the qRT-PCR using a standard three-step cycling protocol (e.g., 95°C for 10 min,

followed by 40 cycles of 95°C for 15s and 60°C for 60s).

Analyze the data using the 2-ΔΔCt method to calculate the relative expression levels.

Normalize LINC00899 expression to GAPDH and miRNA expression to U6.

Western Blotting for Downstream Target Proteins
Objective: To detect the protein levels of downstream targets of LINC00899-mediated pathways

(e.g., DICER1, RBL2, FoxO).

Materials:

RIPA lysis buffer with protease inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies (specific to the target protein and a loading control like GAPDH or β-

actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Protocol:

Protein Extraction: Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm

for 15 minutes at 4°C and collect the supernatant.
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Protein Quantification: Determine the protein concentration using a BCA assay.

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in loading buffer. Separate

the proteins on an SDS-PAGE gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

Antibody Incubation:

Incubate the membrane with the primary antibody (diluted in blocking buffer as per

manufacturer's recommendation) overnight at 4°C.

Wash the membrane three times with TBST for 10 minutes each.

Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1

hour at room temperature.

Wash the membrane three times with TBST for 10 minutes each.

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an

imaging system.

Dual-Luciferase Reporter Assay for miRNA Sponging
Objective: To validate the direct binding of LINC00899 to a specific miRNA.

Materials:

Dual-luciferase reporter vector (e.g., psiCHECK-2)

Wild-type (WT) and mutant (MUT) LINC00899 sequences containing the predicted miRNA

binding site

miRNA mimics and negative control (NC) mimics

Lipofectamine 2000 or similar transfection reagent
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Dual-Glo Luciferase Assay System

Luminometer

Protocol:

Vector Construction: Clone the WT and MUT LINC00899 sequences downstream of the

luciferase reporter gene in the vector. The MUT sequence should have mutations in the seed

region of the miRNA binding site.

Cell Transfection: Co-transfect cells (e.g., HEK293T) with the reporter plasmid (WT or MUT)

and the miRNA mimic or NC mimic using a transfection reagent.

Luciferase Assay: After 24-48 hours of incubation, lyse the cells and measure the firefly and

Renilla luciferase activities using the Dual-Glo Luciferase Assay System and a luminometer.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A

significant decrease in luciferase activity in cells co-transfected with the WT LINC00899

vector and the miRNA mimic compared to the controls indicates direct binding.

Cell Migration and Invasion Assays
Objective: To assess the effect of LINC00899 on the migratory and invasive capabilities of

cancer cells.

Materials:

Transwell inserts (8 µm pore size)

Matrigel (for invasion assay)

Serum-free medium and medium with 10% FBS

Crystal violet stain

Cotton swabs

Microscope
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Protocol:

Cell Preparation: Culture cells to be transfected with LINC00899 overexpression or

knockdown vectors. After 24 hours, serum-starve the cells for 12-24 hours.

Assay Setup:

Migration: Place serum-free medium in the upper chamber of the Transwell insert and

medium with 10% FBS (as a chemoattractant) in the lower chamber.

Invasion: Coat the upper chamber of the Transwell insert with diluted Matrigel and allow it

to solidify. Then proceed as for the migration assay.

Cell Seeding: Resuspend the serum-starved cells in serum-free medium and seed them into

the upper chamber.

Incubation: Incubate the plates for 24-48 hours at 37°C.

Staining and Counting:

Remove the non-migrated/invaded cells from the upper surface of the membrane with a

cotton swab.

Fix the cells on the lower surface of the membrane with methanol and stain with crystal

violet.

Count the stained cells in several random fields under a microscope.

Conclusion and Future Directions
The discovery and initial characterization of LINC00899 have unveiled its significant roles in

fundamental cellular processes and its dysregulation in various diseases, particularly cancer.

Its function as a ceRNA and its involvement in critical signaling pathways such as the FoxO and

mitotic regulatory pathways highlight its potential as a valuable biomarker for diagnosis and

prognosis, as well as a promising target for therapeutic intervention.

Future research should focus on further elucidating the complex regulatory networks involving

LINC00899, including the identification of its full spectrum of interacting proteins and RNA
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molecules. In vivo studies using animal models are crucial to validate its role in tumorigenesis

and other diseases. Furthermore, the development of targeted therapies aimed at modulating

LINC00899 expression or function holds promise for novel treatment strategies. A deeper

understanding of the molecular mechanisms governing LINC00899 will undoubtedly pave the

way for its translation into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [LINC00899: A Technical Guide to its Discovery and
Initial Characterization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15577496#linc00899-discovery-and-initial-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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